

Application Note: Determination of the Critical Micelle Concentration (CMC) of Oleic Diethanolamide

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Compound of Interest

Compound Name: *Oleic diethanolamide*

Cat. No.: *B148201*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleic diethanolamide (CAS: 93-83-4) is a nonionic surfactant widely used in formulations for cosmetics, personal care products, and pharmaceuticals due to its emulsifying, thickening, and solubilizing properties.^{[1][2]} Like all surfactants, it possesses an amphiphilic structure, consisting of a hydrophilic diethanolamine head group and a hydrophobic oleic acid tail.^[1] In aqueous solutions, these molecules self-assemble into aggregates called micelles above a specific concentration.^{[3][4]} This concentration is known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the onset of micellization and is crucial for optimizing formulations, understanding solubilization capacity, and ensuring product stability.^[4] ^[5]

This application note provides detailed protocols for determining the CMC of **Oleic diethanolamide** using common laboratory techniques, including the surface tension method and fluorescence spectroscopy.

1. Principle of Micelle Formation

Surfactant molecules, when introduced into an aqueous medium at low concentrations, will initially adsorb at the air-water interface, which leads to a reduction in the surface tension of the

solution.^[5] As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, any additional surfactant molecules will aggregate in the bulk solution to form micelles, which are thermodynamically stable structures where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads are exposed to the aqueous environment.^[6] The CMC is the concentration at which this micelle formation begins, and it is marked by an abrupt change in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic probes.^{[3][7]} After reaching the CMC, the surface tension remains relatively constant with further increases in surfactant concentration.^[4]

Figure 1: Schematic of micelle formation.

2. Experimental Methods for CMC Determination

Several techniques can be employed to measure the CMC. For a nonionic surfactant like **Oleic diethanolamide**, the most suitable and widely used methods are surface tensiometry and fluorescence spectroscopy.

2.1. Surface Tension Method This is a direct and robust method for determining the CMC of both ionic and non-ionic surfactants.^{[1][8]} The principle involves measuring the surface tension of a series of solutions with increasing surfactant concentrations.^[5] A plot of surface tension versus the logarithm of the surfactant concentration typically shows two linear regions. The concentration at the intersection of these two lines is the CMC.^[8]

2.2. Fluorescence Spectroscopy Method This method utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar (water) versus non-polar (micellar core) environments.^[9] Pyrene has a fluorescence emission spectrum with several vibrational peaks. The ratio of the intensity of the first peak (I_1) to the third peak (I_3) is sensitive to the polarity of the local environment.^{[9][10]} In an aqueous solution below the CMC, the I_1/I_3 ratio is high. As micelles form, pyrene partitions into the hydrophobic micellar core, causing a significant decrease in the I_1/I_3 ratio. The CMC is determined from the inflection point of a plot of the I_1/I_3 ratio versus surfactant concentration.^[9]

2.3. Conductivity Method While primarily used for ionic surfactants, some studies have employed conductivity or impedance spectroscopy to determine the CMC of nonionic surfactants.^{[11][12][13]} The formation of micelles can cause a small change in the overall

conductivity of the solution, even for nonionic surfactants, due to changes in viscosity and ion mobility.[7][12] A plot of conductivity versus surfactant concentration will show a break point at the CMC. However, this method is generally less sensitive for nonionic surfactants compared to ionic ones.[7][13]

3. Data Presentation

The following table summarizes reported CMC values for **Oleic diethanolamide** from the literature.

Surfactant	Method	CMC Value (M)	CMC Value (g/L)	Temperature (°C)	Source
Oleic acid diethanolamide (OADA)	Surface Tension	3.13×10^{-4}	0.116	Not Specified	[14]
Diethanolamide from used cooking oil	Electrical Conductivity	$\sim 4.06 \times 10^{-3}$	1.5	Not Specified	[15]

Note: The molecular weight of **Oleic diethanolamide** (369.58 g/mol) was used for conversion.

[2]

4. Experimental Protocols

4.1. Protocol 1: CMC Determination by Surface Tension

This protocol describes the use of a force tensiometer with a Wilhelmy plate or Du Noüy ring to measure surface tension.

4.1.1. Materials and Reagents

- **Oleic diethanolamide**
- Deionized water (High purity, $>18 \text{ M}\Omega\cdot\text{cm}$)
- Glassware (thoroughly cleaned with a suitable solvent and rinsed with deionized water)

- Tensiometer (e.g., Krüss, Biolin Scientific)[5][6]
- Automated dispenser or precision micropipettes
- Magnetic stirrer and stir bar

4.1.2. Experimental Workflow

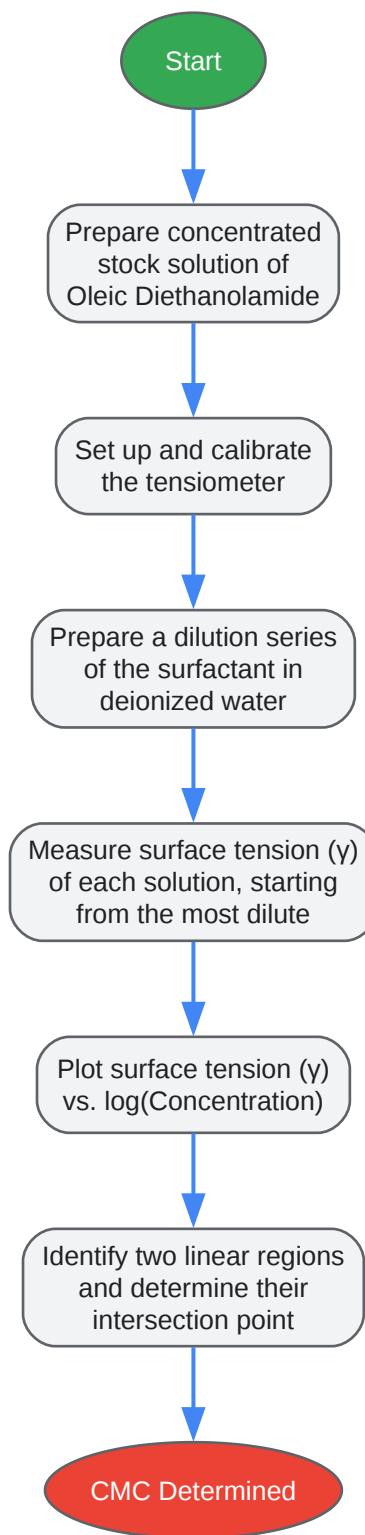
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Figure 2: Workflow for CMC determination by surface tension.

4.1.3. Procedure

- Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of **Oleic diethanolamide** in high-purity deionized water. Ensure complete dissolution.
- Dilution Series: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often effective, covering a wide range of concentrations both below and above the expected CMC (e.g., from 10^{-6} M to 10^{-2} M).
- Tensiometer Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean (e.g., by flaming with a Bunsen burner or cleaning with appropriate solvents).
- Measurement:
 - Begin with a measurement of the surface tension of pure deionized water.
 - Proceed with measurements for the surfactant solutions, starting from the most dilute and moving to the most concentrated to minimize cross-contamination.
 - Allow the surface tension reading to stabilize for each concentration before recording the value. Maintain a constant temperature throughout the experiment.
- Data Analysis:
 - Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration ($\log C$) on the x-axis.^[8]
 - The resulting graph should show a region where surface tension decreases linearly with $\log C$, followed by a plateau region where surface tension is relatively constant.^[5]
 - Perform linear regression on the data points in both the descending and plateau regions.
 - The CMC is the concentration corresponding to the intersection point of these two regression lines.^[5]

4.2. Protocol 2: CMC Determination by Fluorescence Spectroscopy

This protocol uses pyrene as a hydrophobic probe to detect micelle formation.

4.2.1. Materials and Reagents

- **Oleic diethanolamide**
- Pyrene (fluorescence grade)
- Acetone or Methanol (spectroscopic grade, for pyrene stock)
- Deionized water (High purity, $>18 \text{ M}\Omega\cdot\text{cm}$)
- Volumetric flasks and precision micropipettes
- Spectrofluorometer with quartz cuvettes

4.2.2. Experimental Workflow

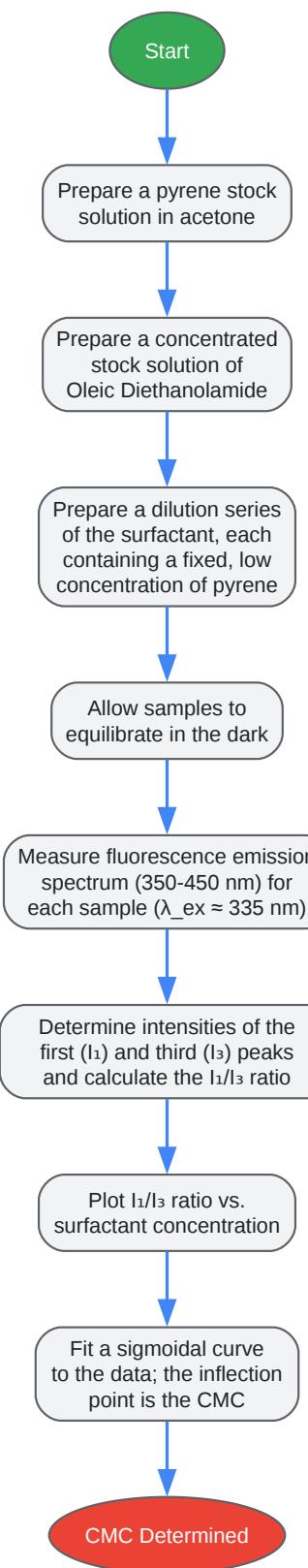
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Figure 3: Workflow for CMC determination by fluorescence spectroscopy.

4.2.3. Procedure

- Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone or methanol (e.g., 10^{-3} M).
- Sample Preparation:
 - Prepare a series of volumetric flasks containing various concentrations of **Oleic diethanolamide**, spanning the expected CMC.
 - To each flask, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., $\sim 10^{-6}$ M) and the concentration of the organic solvent is minimal (<1% v/v) to avoid affecting micellization.[\[16\]](#)
 - Fill the flasks to the mark with deionized water. A control sample with only pyrene in water should also be prepared.
- Equilibration: Allow the solutions to equilibrate for several hours (or overnight) in the dark to ensure the pyrene has partitioned appropriately and to avoid photodecomposition.
- Fluorescence Measurement:
 - Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
 - Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
 - Identify the fluorescence intensity of the first vibronic peak (I_1 , ~ 373 nm) and the third peak (I_3 , ~ 384 nm).
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities (I_1/I_3) for each surfactant concentration.[\[9\]](#)
 - Plot the I_1/I_3 ratio on the y-axis against the surfactant concentration (or $\log C$) on the x-axis.

- The plot should yield a sigmoidal curve. The CMC is determined from the center of the inflection of this curve, which can be found by fitting the data to a Boltzmann equation or by finding the maximum of the first derivative of the curve.[9]

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